Ethyl 4-((4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-[4-[[(4-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O6S2/c1-3-33-22(29)26-11-13-27(14-12-26)35(30,31)16-9-7-15(8-10-16)20(28)24-25-21-23-19-17(32-2)5-4-6-18(19)34-21/h4-10H,3,11-14H2,1-2H3,(H,23,25)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVNQZCUXSLDHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with various targets to induce their biological effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, potentially leading to various molecular and cellular effects.
Action Environment
Factors such as solubility could potentially influence the compound’s action.
Biological Activity
Ethyl 4-((4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a piperazine ring, a sulfonyl group, and a hydrazinecarbonyl moiety attached to a methoxybenzo[d]thiazole. Its molecular formula is , with a molecular weight of approximately 413.48 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the methoxybenzo[d]thiazole moiety suggests potential anti-cancer properties, as benzothiazole derivatives have been documented to exhibit cytotoxic effects against various cancer cell lines.
Biological Activity Overview
- Anticancer Activity : Preliminary studies indicate that derivatives of benzothiazole exhibit significant cytotoxicity against cancer cells. This compound may enhance apoptosis in tumor cells through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.
- Antimicrobial Properties : The sulfonamide group in the compound is known for its antibacterial activity. Research has shown that compounds containing sulfonamide moieties can inhibit bacterial growth by interfering with folic acid synthesis.
- Anti-inflammatory Effects : Some studies suggest that similar compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha, potentially making this compound useful in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of bacterial strains | |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |
Case Study: Anticancer Activity
In a study investigating the anticancer properties of benzothiazole derivatives, it was found that compounds similar to this compound showed significant inhibition of cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression (PubMed ID: 26143659).
Case Study: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of related sulfonamide compounds against common bacterial pathogens. The results indicated that these compounds effectively inhibited bacterial growth, suggesting potential applications in treating bacterial infections (ResearchGate Publication).
Scientific Research Applications
Potential Therapeutic Applications
Research indicates that this compound exhibits several therapeutic properties:
- Analgesic Effects : Similar compounds have shown the ability to reduce pain by interacting with endocannabinoid systems.
- Anticancer Activity : The benzo[d]thiazole component is associated with apoptosis induction in cancer cells.
- Antibacterial Properties : Some derivatives demonstrate efficacy against bacterial strains, indicating potential use in treating infections.
Case Study 1: Analgesic Activity
In a study evaluating the analgesic effects of piperazine derivatives, it was found that compounds similar to Ethyl 4-((4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate significantly reduced allodynia in rat models. The mechanism was attributed to the inhibition of fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids in the brain, which correlate with reduced pain responses.
Case Study 2: Anticancer Properties
Research on related compounds demonstrated their ability to inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines. The presence of the benzo[d]thiazole group was crucial for this activity, suggesting that this compound may exhibit similar anticancer properties.
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions such as temperature and solvent choice to ensure high yields and purity. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure of intermediates and final products.
Synthesis Overview
- Starting Materials : The synthesis begins with the appropriate piperazine derivative and thiazole-containing reagents.
- Reaction Conditions : Multi-step reactions often involve coupling reactions, protection-deprotection steps, and functional group modifications.
- Yield Optimization : Research emphasizes optimizing synthetic pathways to enhance yield and purity.
Preparation Methods
Cyclocondensation of 2-Amino-4-methoxythiophenol
The benzothiazole nucleus is synthesized via cyclocondensation of 2-amino-4-methoxythiophenol with a carbonyl source, typically 4-methoxybenzaldehyde , in the presence of oxidative agents (e.g., iodine or H₂O₂).
Reaction Conditions :
Mechanism :
- Thiolate anion formation.
- Nucleophilic attack on the aldehyde carbonyl.
- Cyclization and oxidation to aromatize the thiazole ring.
Formation of the Hydrazinecarbonyl-Phenyl Intermediate
Acylhydrazide Synthesis
The hydrazinecarbonyl bridge is introduced by reacting 4-methoxybenzo[d]thiazol-2-amine with 4-carboxybenzaldehyde to form a Schiff base, followed by reduction to the hydrazine derivative.
Stepwise Protocol :
- Schiff Base Formation :
- Reduction to Hydrazine :
Characterization :
- FTIR : N–H stretch (3320 cm⁻¹), C=O (1685 cm⁻¹).
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–7.43 (m, 4H, aromatic), 4.12 (s, 3H, OCH₃).
Sulfonation and Piperazine Conjugation
Sulfonyl Chloride Formation
The phenyl ring is sulfonated using chlorosulfonic acid to yield 4-(chlorosulfonyl)benzohydrazide .
Reaction Conditions :
Piperazine Coupling
The sulfonyl chloride intermediate reacts with piperazine-1-carboxylate under basic conditions to form the sulfonylpiperazine linkage.
Protocol :
- 4-(Chlorosulfonyl)benzohydrazide (1 equiv) + piperazine-1-carboxylate (1.5 equiv) in THF.
- Base: Et₃N (2 equiv), 0°C → RT, 12 hours.
- Yield: 65%.
Optimization Note :
Esterification of the Carboxylate Moiety
Ethyl Ester Formation
The carboxylic acid group is esterified using ethanol under acid catalysis or zeolite-mediated conditions.
Catalytic Esterification :
- 4-((4-(2-(4-Methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylic acid (1 equiv) + ethanol (5 equiv).
- Catalyst: H-MOR zeolite (ultradispersed, 290–480 nm), ultrasound (37 kHz, 2 hours).
- Yield: 67%.
Advantages of Zeolites :
Integrated Synthesis Route and Yield Optimization
Final Synthetic Pathway :
- Benzothiazole formation (88% yield).
- Hydrazinecarbonyl bridge synthesis (68% yield).
- Sulfonation and piperazine coupling (78% yield under microwaves).
- Esterification (67% yield with ultrasound).
Overall Yield : 88% × 68% × 78% × 67% ≈ 31.4% .
Optimization Strategies :
- Parallel Synthesis : Combining microwave-assisted sulfonation and ultrasound-driven esterification reduces total time from 24 hours to 6 hours.
- Catalyst Recycling : H-MOR zeolite reused 5 times with <5% activity loss.
Physicochemical and Spectroscopic Characterization
Key Properties :
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 550.65 g/mol | HRMS |
| LogP (Predicted) | 3.2 | ChemAxon |
| Melting Point | 178–180°C | DSC |
| Solubility (Water) | <0.1 mg/mL | Shake-flask |
Spectroscopic Data :
- ¹³C NMR (DMSO-d₆) : δ 167.2 (C=O), 154.8 (C=S), 61.4 (OCH₂CH₃).
- HPLC Purity : 99.8% (C18 column, MeOH:H₂O = 70:30).
Industrial-Scale Considerations
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step reactions, including hydrazine-carbonyl coupling and sulfonylation. A plausible approach is:
- Step 1 : Condensation of 4-methoxybenzo[d]thiazol-2-amine with a carbonyl precursor (e.g., 4-carboxybenzaldehyde) to form the hydrazinecarbonyl intermediate. This reaction typically requires refluxing in ethanol with catalytic acid .
- Step 2 : Sulfonylation of the intermediate using a sulfonyl chloride derivative in the presence of a base (e.g., pyridine) at 0–5°C to minimize side reactions .
- Step 3 : Piperazine ring functionalization via nucleophilic substitution with ethyl chloroformate in anhydrous DMF .
Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and temperature control to improve yields (target >60%) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- IR Spectroscopy : Verify the presence of key functional groups (e.g., C=O at ~1680 cm⁻¹, S=O at ~1350 cm⁻¹) .
- NMR : Assign peaks for the benzo[d]thiazole (aromatic protons at δ 7.2–8.1 ppm), piperazine (N-CH₂ at δ 2.5–3.5 ppm), and ethyl ester (triplet at δ 1.3 ppm) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities, as demonstrated for analogous hydrazine derivatives .
Q. How should the compound be stored to ensure stability during experimental workflows?
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture due to hydrolytic sensitivity of the ester and sulfonyl groups .
- Compatibility : Incompatible with strong oxidizers (e.g., peroxides) and bases, which may degrade the piperazine or ester moieties .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced biological activity?
- Key Moieties : The benzo[d]thiazole ring contributes to π-π stacking with biological targets, while the piperazine enhances solubility and bioavailability.
- Modifications :
- Replace the 4-methoxy group on the benzo[d]thiazole with electron-withdrawing groups (e.g., -NO₂) to alter electronic profiles and binding affinity .
- Substitute the ethyl ester with bulkier esters (e.g., tert-butyl) to modulate metabolic stability .
- Validation : Use in vitro assays (e.g., enzyme inhibition) paired with computational docking (DFT or molecular dynamics) to predict interactions .
Q. What strategies resolve contradictions in reported synthetic yields or biological data across studies?
- Yield Discrepancies : Compare reaction conditions (e.g., solvent purity, catalyst loading). For example, reports 55% yield for a similar piperazine derivative using HBr reflux, while other methods may require milder conditions .
- Biological Variability : Standardize assay protocols (e.g., cell lines, incubation times). Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. How can computational modeling predict the compound’s reactivity or degradation pathways?
Q. What are the challenges in purifying this compound, and how can they be addressed?
- Challenges : Co-elution of byproducts (e.g., unreacted hydrazine intermediates) during column chromatography.
- Solutions :
- Use gradient elution (hexane → ethyl acetate) with silica gel.
- Recrystallize from ethanol/water mixtures to remove polar impurities .
- Employ preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water .
Methodological Considerations
Q. What in vitro assays are suitable for evaluating this compound’s biological potential?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
